

# DFT Computational Validation of 3-Hydroxybenzaldehyde Azine's Electronic Structure: A Comparative Guide

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## Compound of Interest

Compound Name: **3-Hydroxybenzaldehyde azine**

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This guide provides a comparative analysis of the electronic structure of **3-hydroxybenzaldehyde azine**, juxtaposing experimental data with results obtained from Density Functional Theory (DFT) computations. The objective is to offer a clear validation framework for the theoretical models against empirical evidence, a crucial step in computational chemistry and drug design.

## Data Presentation: A Comparative Overview

The electronic and structural properties of **3-hydroxybenzaldehyde azine** and its analogues can be effectively compared by examining key parameters derived from both experimental measurements and computational modeling. While a complete dataset for **3-hydroxybenzaldehyde azine** is not available in a single source, the following tables compile representative data from studies on the parent compound and closely related Schiff base azines.

Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data

Parameter	Experimental Value	DFT Calculated Value	Alternative Compound (if applicable)
UV-Vis $\lambda_{\text{max}}$ (nm)	Not available	Typically calculated using TD-DFT	p-N,N-diethylaminobenzaldehyde: ~350-400 nm (in various solvents) <a href="#">[1]</a>
$^1\text{H}$ NMR (ppm)	Aromatic Protons: ~6.8-7.5, Azomethine Proton (-CH=N-): ~8.5-9.0, Hydroxyl Proton (-OH): ~10.0-11.0 <a href="#">[2]</a>	Calculated shifts are compared to experimental data for validation	(E,E)-2-hydroxy-3-methoxybenzaldehyde azine: Aromatic (6.87-7.29), Azomethine (8.97), -OH (10.85) <a href="#">[2]</a>
$^{13}\text{C}$ NMR (ppm)	Aromatic Carbons: ~110-160, Azomethine Carbon (>C=N-): ~160-170	Calculated shifts are compared to experimental data for validation	Data available in spectral databases <a href="#">[3]</a>
IR ( $\text{cm}^{-1}$ )	C=N stretch: ~1610-1630, O-H stretch: ~3200-3400	Calculated frequencies are typically scaled to match experimental values	(E,E)-2-hydroxy-3-methoxybenzaldehyde azine: C=N not explicitly stated, but hydrazones show a strong C=N band <a href="#">[2]</a> <a href="#">[4]</a>

Table 2: Comparison of Structural and Electronic Parameters from DFT Calculations

Parameter	3-Hydroxybenzaldehyde	3-Hydroxybenzaldehyde Azine (Anticipated)	Notes
HOMO Energy (eV)	-6.5 to -7.0	Expected to be higher than the aldehyde	The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.[5]
LUMO Energy (eV)	-1.5 to -2.0	Expected to be lower than the aldehyde	A smaller HOMO-LUMO gap generally implies higher reactivity.[4][5]
HOMO-LUMO Gap (eV)	~5.0	Expected to be smaller than the aldehyde	The extended conjugation in the azine lowers the LUMO and raises the HOMO.
Dipole Moment (Debye)	~3.5 - 5.0[5]	Dependent on molecular symmetry	The azine's symmetry may lead to a smaller or zero dipole moment.
Key Bond Lengths (Å)	C=O: ~1.21, C-O: ~1.36[5]	C=N: ~1.28, N-N: ~1.40	These values are critical for validating the optimized geometry.

## Experimental and Computational Protocols

A robust comparison between experimental and theoretical data relies on well-defined methodologies. The following protocols are standard in the field for the characterization and computational analysis of Schiff base azines.

### Experimental Protocols

- **Synthesis of 3-Hydroxybenzaldehyde Azine:**
  - The synthesis typically involves the condensation reaction of 3-hydroxybenzaldehyde with hydrazine hydrate or hydrazine hydrochloride.[2]
  - The reactants are usually refluxed in a suitable solvent, such as ethanol, for a specified period.
  - The resulting product can be purified by recrystallization.
- **Spectroscopic Characterization:**
  - **UV-Vis Spectroscopy:** The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) to determine the absorption maxima ( $\lambda_{\text{max}}$ ), which correspond to electronic transitions.[1]
  - **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).[2][6]
  - **FTIR Spectroscopy:** The infrared spectrum is obtained using an FTIR spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film. This technique is used to identify characteristic functional groups, such as the C=N (azomethine) and O-H (hydroxyl) stretching vibrations.[4]

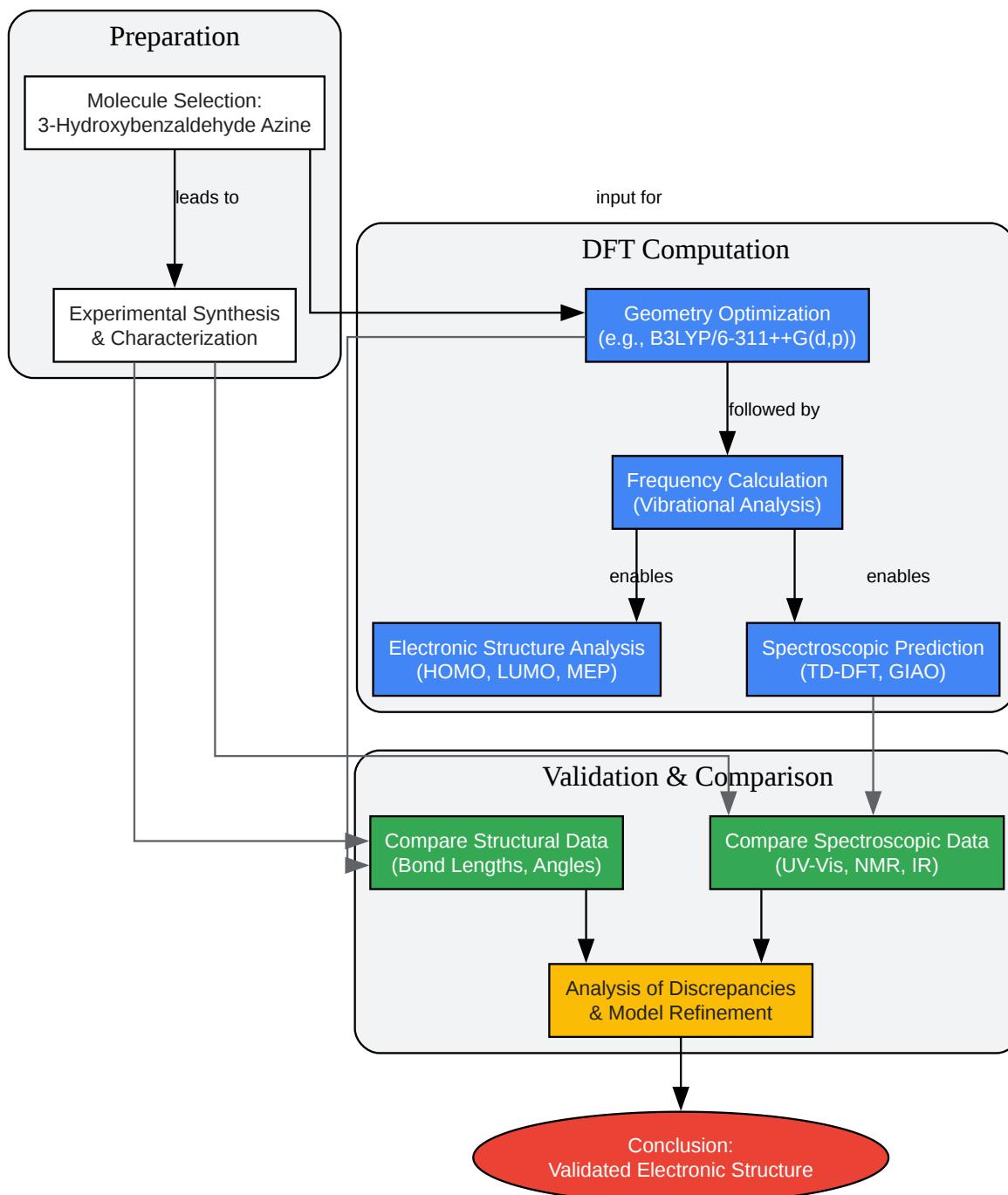
## DFT Computational Protocols

- **Geometry Optimization:**
  - The initial molecular structure of **3-hydroxybenzaldehyde azine** is built and optimized using a DFT method.
  - A common and effective functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[7][8]
  - A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.[5][9]

- Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
- Electronic Structure Analysis:
  - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[4]
  - Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
- Spectroscopic Predictions:
  - UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic transition energies and corresponding absorption wavelengths ( $\lambda_{\text{max}}$ ).[8]
  - NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted to chemical shifts.
  - IR Spectra: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the computational validation of **3-hydroxybenzaldehyde azine**'s electronic structure.

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Caption: Workflow for DFT computational validation of molecular electronic structure.

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